3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCLNNFNFHBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-50-7 | |
| Record name | 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid exhibit antimicrobial properties. A study demonstrated that certain structural modifications enhanced the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
HDL Cholesterol Stimulation
The compound has been identified as a stimulant for HDL cholesterol, which is crucial for cardiovascular health. It has shown promise in treating conditions like dyslipidemia and arteriosclerosis by increasing HDL levels without significant interaction with the CB1 receptor, minimizing potential side effects . This property positions it as a candidate for further development in cardiovascular therapies.
Biological Research
Buffering Agent in Cell Cultures
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride serves as a non-ionic organic buffering agent in biological systems. Its pH stability range of 6 to 8.5 makes it suitable for maintaining optimal conditions in cell cultures . This application is critical in experimental setups where pH fluctuations can affect cellular processes.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting specific pathways involved in metabolic disorders. Its ability to modulate enzyme activity highlights its role in biochemical assays aimed at understanding disease mechanisms and developing therapeutic interventions.
Chemical Reagent
Synthesis of Novel Compounds
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the synthesis of compounds with diverse biological activities .
Analytical Applications
The compound is also employed in analytical chemistry for the development of assays and detection methods due to its distinctive spectral properties. Its use in chromatography and mass spectrometry allows for the precise identification and quantification of substances in complex mixtures.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂O₂
- Molecular Weight : 239.10 g/mol
- CAS: Not explicitly listed (MDL: EN300-28320516)
- Key Features : The morpholine substituent introduces a saturated six-membered ring with an oxygen atom, enhancing hydrophilicity compared to the aromatic pyridine group in the target compound. This structural difference may influence pharmacokinetic properties, such as metabolic stability .
3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride
- Molecular Formula : C₇H₁₁ClN₂O₃
- Molecular Weight : 206.6 g/mol
- CAS : 2138430-39-2
- Key Features: The 2-aminopropan-2-yl group adds a branched aliphatic amine, which may improve solubility in aqueous media. This compound is marketed as a "versatile small molecule scaffold" for drug discovery, contrasting with the discontinued status of the pyridinyl analog .
3-[(tert-Butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Molecular Formula: C₉H₁₃NO₅
- Molecular Weight : 215.21 g/mol
- CAS : 1798718-24-7
- This derivative is reported as a hydrolysis product of pharmaceutical intermediates, highlighting its role in metabolite synthesis .
4-Methyl-1,3-thiazol-2-amine Hydrochloride
- Molecular Formula : C₇H₁₄ClN₂O₂S
- Molecular Weight : 211.71 g/mol
- CAS : 1217983-12-4
- Key Features : Replacing the oxazole core with a thiazole ring introduces sulfur, which can influence electronic properties and metal-binding capabilities. This compound’s applications in medicinal chemistry are distinct from oxazole derivatives .
Structural and Functional Analysis
Substituent Effects
- Pyridine vs. In contrast, morpholine or aminoalkyl substituents prioritize solubility and hydrogen-bonding interactions .
- Carboxylic Acid Hydrochloride : The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations. Neutral esters (e.g., Boc-protected analogs) are more lipophilic, suited for prodrug strategies .
Research and Commercial Status
- Availability: Discontinued commercial status (CymitQuimica) contrasts with active analogs like the morpholine and aminoalkyl derivatives .
Biological Activity
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride (CAS Number: 1354962-50-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H7ClN2O3
- Molecular Weight : 226.61 g/mol
- CAS Number : 1354962-50-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
- Antiviral Properties :
- Cardiovascular Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.
Antiviral Activity
A study focusing on N-Heterocycles reported that certain oxazole derivatives exhibited significant antiviral effects. For instance, a closely related compound demonstrated an EC50 value of 3.98 μM against HIV type 1, indicating its potential as a lead candidate for further development in antiviral therapies .
Cardiovascular Applications
In a patent analysis, compounds similar to 3-(Pyridin-2-yl)-1,2-oxazole were noted for their ability to stimulate HDL cholesterol levels. This property is crucial for the management of cardiovascular diseases and presents a promising avenue for therapeutic exploration .
Comparative Table of Biological Activities
| Activity Type | Related Compounds | EC50 Values (μM) | Notes |
|---|---|---|---|
| Antiviral | Oxazole derivatives | 3.98 | Effective against HIV type 1 |
| Cardiovascular | Pyridine and oxazole derivatives | Not specified | Potential HDL cholesterol stimulants |
| Antimicrobial | Various derivatives | Not specified | Limited data on specific activity |
Preparation Methods
Comparative Analysis of Methods
Critical Considerations
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for lab-scale syntheses. Industrial processes favor crystallization from ethanol/water mixtures.
- By-Products : Over-chlorination can occur if POCl₃ is used in excess, necessitating strict stoichiometric control.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization of precursor heterocycles. For example, pyrazole-oxazole hybrids are often prepared through:
- Step 1 : Cyclocondensation of pyridine derivatives with oxazole precursors under acidic conditions.
- Step 2 : Carboxylic acid functionalization via ester hydrolysis (e.g., using HCl for hydrochlorination).
- Yield Optimization : Purification via recrystallization (e.g., ethanol/water mixtures) and monitoring reaction progress with TLC or HPLC (>95% purity criteria, as seen in similar compounds ).
- Key Reference : Analogous syntheses of pyrazole-carboxylic acid derivatives achieved yields of 18–89% after chromatographic purification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). The pyridyl proton signals typically appear at δ 8.5–9.0 ppm, while oxazole protons resonate at δ 7.0–8.0 ppm .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H stretches ~2500–3000 cm⁻¹).
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ for free acid and [M-Cl]+ for hydrochloride salt) .
Q. How can researchers determine solubility and stability in aqueous buffers for biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation thresholds are monitored via dynamic light scattering (DLS).
- Stability Assays : Incubate at 37°C for 24–72 hours, analyze degradation products using LC-MS. For example, related oxazole derivatives showed <10% degradation under physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based enzyme inhibition vs. MTT cytotoxicity assays) to distinguish target-specific effects from nonspecific toxicity.
- Structural Analog Comparison : Benchmark against pyridoxal hydrochloride derivatives, which exhibit pH-dependent activity shifts due to protonation states .
- Data Normalization : Control for batch-to-batch variability in hydrochloride salt purity (e.g., ICP-MS for chloride content) .
Q. How to design a stability study for long-term storage of the hydrochloride salt?
- Methodological Answer :
- Storage Conditions : Test under nitrogen atmosphere at –20°C, 4°C, and 25°C with varying humidity (0–75% RH).
- Analytical Metrics : Monitor via:
- XRPD : Crystallinity changes.
- Karl Fischer Titration : Moisture uptake.
- Stability-Indicating HPLC : Detect hydrolytic byproducts (e.g., free carboxylic acid).
- Reference : Similar hydrochloride salts degraded <5% over 6 months at –20°C .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Docking Studies : Model interactions with enzyme active sites (e.g., pyridine ring coordination to metal ions in metalloenzymes).
- Mutagenesis : Validate binding residues by comparing wild-type vs. mutant enzyme inhibition profiles.
- Reference : Pyrazine-carboxamide analogs showed IC50 values in the nM-µM range via similar methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
